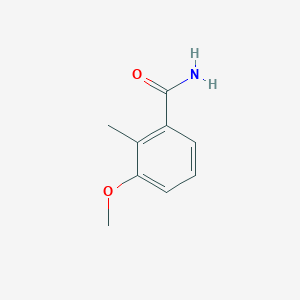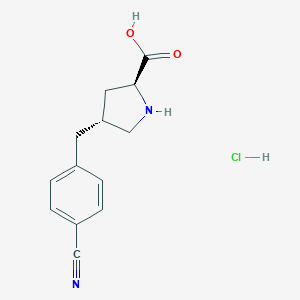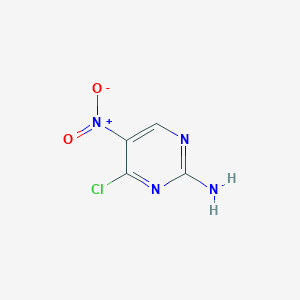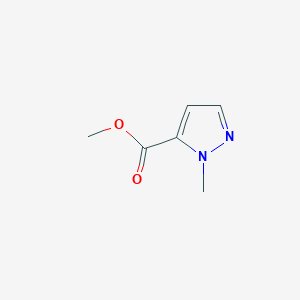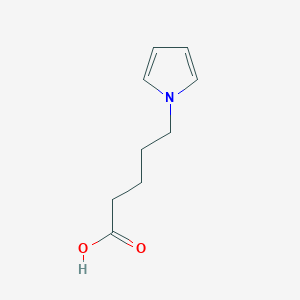
5-(1H-Pyrrol-1-yl)pentanoic acid
説明
5-(1H-Pyrrol-1-yl)pentanoic acid is a compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a solid substance stored at refrigerator temperature .
Chemical Reactions Analysis
While specific chemical reactions involving 5-(1H-Pyrrol-1-yl)pentanoic acid are not detailed in the retrieved data, pyrrole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
5-(1H-Pyrrol-1-yl)pentanoic acid is a solid substance with a predicted density of 1.08±0.1 g/cm3 and a predicted boiling point of 319.6±25.0 °C .科学的研究の応用
Biotransformation and Antifungal Properties
- Microbial Transformation : 5-(1H-Pyrrol-1-yl)pentanoic acid has been studied for its biotransformation properties. Specifically, its metabolism products have been found to have reduced toxicity to the pathogenic organism Botrytis cinerea (Cooney et al., 1997).
- Antifungal Activity : A study on Datura metel L. revealed a pyrrole derivative related to 5-(1H-Pyrrol-1-yl)pentanoic acid with significant antifungal activity against various fungal species (Dabur et al., 2005).
Novel Compounds and Chemical Synthesis
- Isolation of New Compounds : Research has identified novel pyrrole alkaloids structurally related to 5-(1H-Pyrrol-1-yl)pentanoic acid from the fruits of Lycium chinense, contributing to the understanding of natural product chemistry (Youn et al., 2016).
- Synthesis of Derivatives : Studies have explored the synthesis of various derivatives of 5-(1H-Pyrrol-1-yl)pentanoic acid and related compounds, indicating potential applications in pharmaceuticals and bioactive materials (Kinoshita & Mariyama, 1975).
Catalysis and Polymer Development
- Catalysis Research : Pentanoic acid, closely related to 5-(1H-Pyrrol-1-yl)pentanoic acid, has been studied for its role in catalysis, specifically in the conversion of γ-valerolactone into pentanoic acid using bifunctional catalysts, highlighting sustainable chemical processes (Al‐Naji et al., 2020).
- DNA Sensing Polymers : Novel functionalized pyrroles, including derivatives of 5-(1H-Pyrrol-1-yl)pentanoic acid, have been synthesized and used in constructing gene sensors based on pyrrole copolymer films, demonstrating potential in biosensor technology (Peng et al., 2007).
Therapeutic Potential and Biological Activity
- Lipoic Acid Study : α-Lipoic acid, structurally related to 5-(1H-Pyrrol-1-yl)pentanoic acid, has been extensively researched for its therapeutic properties, including antioxidant characteristics and potential utility in disease treatment (Gorąca et al., 2011).
Novel Ring Systems and Bioactive Agents
- Development of New Ring Systems : Research has been conducted on derivatives of 5-(1H-Pyrrol-1-yl)pentanoic acid for creating novel ring systems, potentially useful as DNA-interactive agents (Mingoia, 2001).
特性
IUPAC Name |
5-pyrrol-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-9(12)5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEVRCSCWPFBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435588 | |
| Record name | 5-(1H-Pyrrol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145511-35-9 | |
| Record name | 5-(1H-Pyrrol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
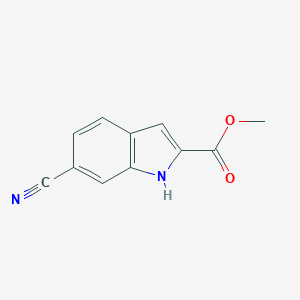

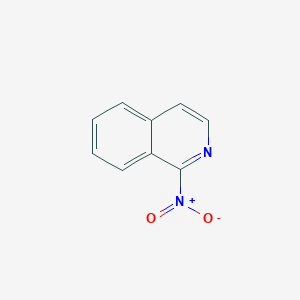
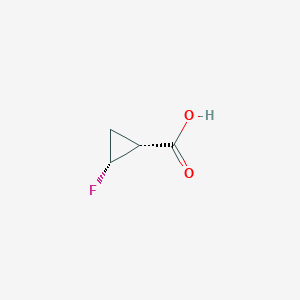
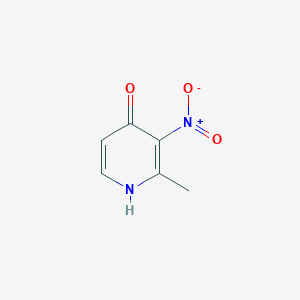

![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)
![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)
